molecular formula C18H14N4O3S B279320 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

Numéro de catalogue B279320
Poids moléculaire: 366.4 g/mol
Clé InChI: FRMAJJDEFRFFGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, commonly known as BTD-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic properties. BTD-001 is a small molecule that belongs to the class of benzodioxane-containing triazolothiadiazoles.

Mécanisme D'action

The exact mechanism of action of BTD-001 is not fully understood; however, it is believed to act through multiple pathways. BTD-001 has been shown to inhibit the activity of various enzymes, including tyrosine kinases and matrix metalloproteinases. Additionally, BTD-001 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BTD-001 has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
BTD-001 has been shown to have various biochemical and physiological effects. In cancer cells, BTD-001 has been shown to induce cell cycle arrest and inhibit cell proliferation. BTD-001 has also been shown to reduce the migration and invasion of cancer cells. In neuroprotection, BTD-001 has been shown to reduce neuroinflammation and oxidative stress, which are associated with neurodegenerative diseases. Additionally, BTD-001 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

BTD-001 has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. Additionally, BTD-001 has shown promising results in various scientific research applications, making it an attractive compound for further studies. However, BTD-001 also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for BTD-001 research. One potential direction is to investigate the efficacy of BTD-001 in combination with other anticancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of BTD-001. Moreover, the potential neuroprotective effects of BTD-001 in animal models of neurodegenerative diseases need to be investigated. Finally, the safety and toxicity of BTD-001 need to be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, BTD-001 is a novel compound that has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. The synthesis of BTD-001 involves a multi-step process, and its mechanism of action is not fully understood. BTD-001 has several advantages for lab experiments, but also has some limitations. There are several future directions for BTD-001 research, including investigating its efficacy in combination with other anticancer drugs, elucidating its mechanism of action, and evaluating its safety and toxicity in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of BTD-001 involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide with 2-chloro-1,3,4-thiadiazole in the presence of triethylamine, followed by the reaction with 6-azido-1-hexyne in the presence of copper (I) iodide and sodium ascorbate. The final product is obtained by the reduction of the azide group using triphenylphosphine.

Applications De Recherche Scientifique

BTD-001 has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, BTD-001 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BTD-001 has also been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress. Additionally, BTD-001 has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Propriétés

Nom du produit

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

Formule moléculaire

C18H14N4O3S

Poids moléculaire

366.4 g/mol

Nom IUPAC

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4O3S/c1-23-12-6-4-5-11(9-12)16-19-20-18-22(16)21-17(26-18)15-10-24-13-7-2-3-8-14(13)25-15/h2-9,15H,10H2,1H3

Clé InChI

FRMAJJDEFRFFGK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

SMILES canonique

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.